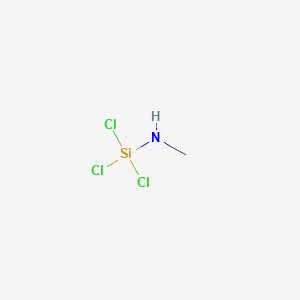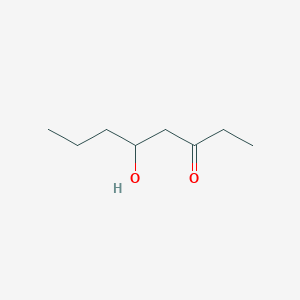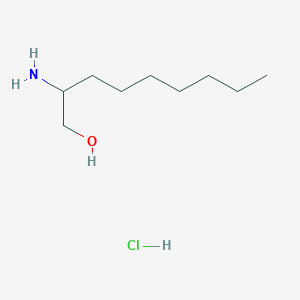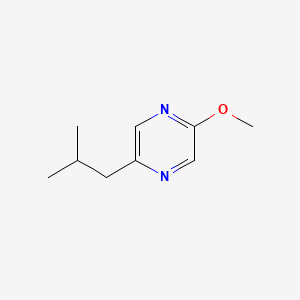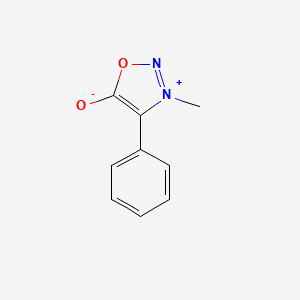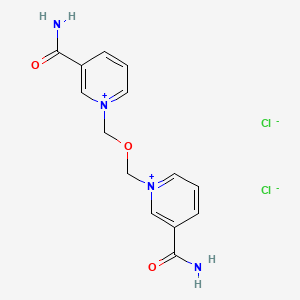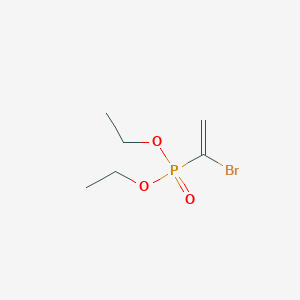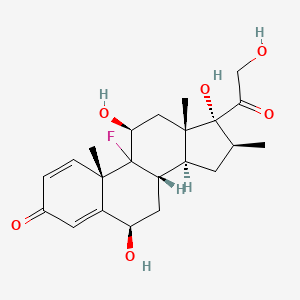
(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications due to its efficacy in reducing inflammation and modulating immune responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione involves multiple steps, starting from a suitable steroid precursor. The process typically includes:
Fluorination: Introduction of the fluorine atom at the 9th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of hydroxyl groups at the 6th, 11th, 17th, and 21st positions using selective hydroxylation reactions.
Methylation: Addition of a methyl group at the 16th position using methylating agents like methyl iodide.
Formation of the diene structure: This involves the formation of double bonds at the 1,4 positions through dehydrogenation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione: is widely used in scientific research due to its potent biological activities. Some key applications include:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on cellular signaling pathways and gene expression modulation.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then interacts with glucocorticoid response elements (GREs) in the DNA, modulating the transcription of target genes involved in inflammation and immune response. The molecular targets include various cytokines, enzymes, and adhesion molecules, which are downregulated to reduce inflammation and immune activity.
Vergleich Mit ähnlichen Verbindungen
(6|A,9xi,11|A,16|A)-9-fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione: is unique due to its specific fluorination and hydroxylation pattern, which enhances its potency and selectivity. Similar compounds include:
Dexamethasone: Another potent corticosteroid with similar anti-inflammatory properties but different fluorination and hydroxylation patterns.
Prednisolone: A corticosteroid with a similar structure but lacking the fluorine atom at the 9th position.
Betamethasone: Similar to dexamethasone but with different stereochemistry at the 16th position.
These compounds share common therapeutic uses but differ in their potency, duration of action, and side effect profiles.
Eigenschaften
CAS-Nummer |
28855-19-8 |
|---|---|
Molekularformel |
C22H29FO6 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
(6R,8S,10S,11S,13S,14S,16S,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16+,17-,19-,20-,21?,22-/m0/s1 |
InChI-Schlüssel |
RVBSTEHLLHXILB-FAHWDCBXSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C=C[C@@]4(C3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


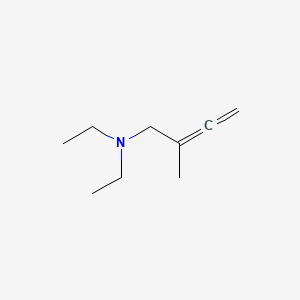

![1-N,4-N-bis[(2,3-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14678018.png)
![Benzo[c]phenanthren-5-ol](/img/structure/B14678025.png)
![Benzene, 1-[(1-chloroethyl)sulfinyl]-4-methyl-](/img/structure/B14678035.png)
